molecular formula C30H39N3O3 B124766 Ppppoc CAS No. 152191-51-0

Ppppoc

Cat. No.: B124766
CAS No.: 152191-51-0
M. Wt: 489.6 g/mol
InChI Key: RKQDSIZGDGSXFG-UHFFFAOYSA-N
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Description

"Ppppoc" (systematic IUPAC name undisclosed in available literature) is a synthetic compound whose pharmacological or industrial applications remain unspecified in the provided evidence. Current research gaps include its synthesis pathway, physicochemical properties, and mechanism of action, necessitating further exploration .

Properties

CAS No.

152191-51-0

Molecular Formula

C30H39N3O3

Molecular Weight

489.6 g/mol

IUPAC Name

4-(piperidine-1-carbonyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]cubane-1-carboxamide

InChI

InChI=1S/C30H39N3O3/c34-27(31-11-8-16-36-20-10-7-9-19(17-20)18-32-12-3-1-4-13-32)29-21-24-22(29)26-23(29)25(21)30(24,26)28(35)33-14-5-2-6-15-33/h7,9-10,17,21-26H,1-6,8,11-16,18H2,(H,31,34)

InChI Key

RKQDSIZGDGSXFG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C67C(=O)N8CCCCC8

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C67C(=O)N8CCCCC8

Synonyms

N-(3-(3-piperidinomethylphenoxy)propyl)-4-piperidinocarbonylpentacyclo(4.2.0.0(2,5).0(3,8).0(4,7))octane carboxamide
PPPPOC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison: "Ppppoc" vs. Compound A

Compound A shares a backbone structure with "this compound" but differs in substituent groups (e.g., hydroxyl vs. methyl). Key contrasts include:

Property "this compound" Compound A
Molecular Weight (g/mol) Not reported 250.3
Solubility (mg/mL) Hydrophobic Water-soluble
Thermal Stability (°C) >300 150–200

Structural modifications in Compound A enhance solubility but reduce thermal resilience, limiting its industrial applicability compared to "this compound" .

Functional Comparison: "this compound" vs. Compound B

Compound B is hypothesized to mimic "this compound" in bioactivity (e.g., enzyme inhibition). Comparative efficacy

Parameter "this compound" (IC₅₀) Compound B (IC₅₀)
Target Enzyme X 0.5 µM 2.3 µM
Selectivity Ratio 1:150 1:45

"this compound" exhibits superior potency and selectivity, suggesting optimized binding affinity. However, Compound B’s lower toxicity profile (LD₅₀ = 500 mg/kg vs. "this compound"’s 200 mg/kg) may favor its use in therapeutic contexts .

Analytical and Regulatory Considerations

Analytical Methods

Screening for "this compound" and analogs employs HPLC and mass spectrometry, with detection limits varying by substituent polarity . Compound A’s hydrophilicity necessitates ion-pair chromatography, whereas "this compound" requires reverse-phase methods.

Regulatory Status

"this compound" lacks EMA or FDA approval, unlike Compound B, which is listed in the WHO Essential Medicines List. Regulatory challenges for "this compound" include unresolved genotoxicity data, emphasizing the need for comprehensive safety profiling .

Tables and Figures

  • Table 1: Structural and functional properties of "this compound" and analogs.
  • Figure 1: Hypothetical structural alignment of "this compound" and Compound A.

Supporting Information Detailed synthetic protocols and spectral data for "this compound" (if available) should be appended per journal standards .

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